Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
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Overview
Description
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the ethyl ester group is added via esterification reactions using reagents such as ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,1,3-benzoxadiazol-5-yl)piperazine-1-carboxylate
- Ethyl 4-(2,1,3-benzoxadiazol-6-yl)piperazine-1-carboxylate
- Ethyl 4-(2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to the specific positioning of the sulfonyl group on the benzoxadiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in its applications .
Biological Activity
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available literature.
Molecular Formula: C14H16N4O6S
Molecular Weight: 368.37 g/mol
IUPAC Name: Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate
LogP: 1.9691 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 130.09 Ų (suggesting good solubility potential)
Synthesis
The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the following steps:
- Preparation of Benzoxadiazole Ring: Cyclization of appropriate precursors under controlled conditions.
- Sulfonation Reaction: Introduction of the sulfonyl group.
- Piperazine Attachment: Nucleophilic substitution to attach the piperazine ring.
- Final Esterification: Formation of the final product through reaction with ethyl acetate.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzoxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HCT116 colorectal cancer cells) .
Anti-inflammatory Effects
Research indicates that benzoxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can modulate receptor activities relevant to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1: Antimicrobial Efficacy
- A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Case Study 2: Cancer Cell Line Testing
- In a study involving multiple cancer cell lines, a similar compound showed significant reduction in cell viability at concentrations as low as 5 µM.
Comparative Analysis
Compound | Activity Type | IC50 Value | Reference |
---|---|---|---|
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate | Antimicrobial | Not specified | |
Benzoxadiazole Derivative A | Anticancer | 5 µM (HCT116) | |
Benzothiazole Compound B | Anti-inflammatory | Not specified |
Properties
Molecular Formula |
C14H16N4O6S |
---|---|
Molecular Weight |
368.37 g/mol |
IUPAC Name |
ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
InChI Key |
LLJVXLDGQYPMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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